molecular formula C17H11N3O B5871195 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5871195
M. Wt: 273.29 g/mol
InChI Key: NXGVDNRYEQZTQI-UHFFFAOYSA-N
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Description

4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as Napyrazole, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including:
1. Anti-inflammatory activity: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Anticancer activity: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
3. Antioxidant activity: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to scavenge free radicals, making it a potential candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to act through multiple pathways. 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. Additionally, 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Finally, 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to scavenge free radicals by donating hydrogen atoms to free radical species.
Biochemical and Physiological Effects:
4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Induction of apoptosis in cancer cells: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
3. Scavenging of free radicals: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to scavenge free radicals, such as superoxide anion radicals and hydroxyl radicals.

Advantages and Limitations for Lab Experiments

4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility in organic solvents: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is highly soluble in organic solvents, making it easy to dissolve and work with in lab experiments.
2. Well-established synthesis method: The synthesis method for 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is well-established, making it easy to produce in large quantities.
3. Multiple potential applications: 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has shown promising results in various scientific research applications, making it a versatile compound for lab experiments.
Some of the limitations of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine for lab experiments include:
1. Limited research on toxicity: There is limited research on the toxicity of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, making it difficult to determine safe dosage levels.
2. Limited research on pharmacokinetics: There is limited research on the pharmacokinetics of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, making it difficult to determine how the compound is metabolized and excreted in the body.
3. Limited research on stability: There is limited research on the stability of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, making it difficult to determine how the compound will behave under different experimental conditions.

Future Directions

There are several future directions for the study of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, including:
1. Investigation of toxicity: Further research is needed to determine the toxicity of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine and establish safe dosage levels.
2. Pharmacokinetic studies: Further research is needed to determine the pharmacokinetics of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine and how the compound is metabolized and excreted in the body.
3. Stability studies: Further research is needed to determine the stability of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine under different experimental conditions.
4. Development of new applications: Further research is needed to explore new applications of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research, such as in the treatment of other diseases or as a tool for studying biological pathways.
Conclusion:
In conclusion, 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that has shown promising results in various scientific research applications. The synthesis method for 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is well-established, and the compound is highly soluble in organic solvents. 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has multiple potential applications, including as an anti-inflammatory, anticancer, and antioxidant agent. However, there is limited research on the toxicity, pharmacokinetics, and stability of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, making it important for further research in these areas. Overall, 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is a versatile compound that has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 1-naphthyl hydrazine with pyridine-2-carboxylic acid in the presence of a dehydrating agent. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents. This synthesis method has been optimized for high yields and purity, making it a reliable method for the production of 4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine.

properties

IUPAC Name

5-naphthalen-1-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c1-2-6-14-12(4-1)5-3-7-15(14)17-19-16(20-21-17)13-8-10-18-11-9-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGVDNRYEQZTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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